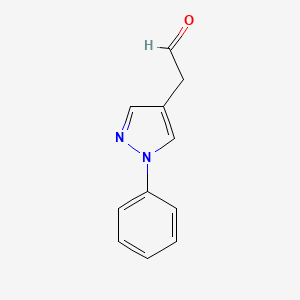

2-(1-Phenyl-1h-pyrazol-4-yl)acetaldehyde

Descripción

2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde is a pyrazole-derived compound featuring a phenyl group at the 1-position and an acetaldehyde substituent at the 4-position of the pyrazole ring. The aldehyde functional group confers reactivity toward nucleophilic additions and condensations, making it a versatile intermediate in organic synthesis.

Propiedades

Fórmula molecular |

C11H10N2O |

|---|---|

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

2-(1-phenylpyrazol-4-yl)acetaldehyde |

InChI |

InChI=1S/C11H10N2O/c14-7-6-10-8-12-13(9-10)11-4-2-1-3-5-11/h1-5,7-9H,6H2 |

Clave InChI |

GRJNYRULKAOGHE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N2C=C(C=N2)CC=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1-phenyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the condensation reaction between 1-phenylhydrazine and an aldehyde, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid.

Reduction: 2-(1-Phenyl-1H-pyrazol-4-yl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The reactivity and applications of pyrazole derivatives are heavily influenced by their substituents. Below is a comparative analysis of 2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde and structurally related compounds:

Table 1: Structural Comparison of Pyrazole-Based Compounds

*Calculated based on formula C₁₁H₁₀N₂O.

Key Observations:

- The aldehyde group in the target compound is more reactive toward nucleophiles (e.g., amines, hydrazines) compared to the acetamide group in 2-Chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide, which is stabilized by resonance. The chloro substituent in the latter enhances its electrophilicity but limits direct condensation reactions .

- Applications: The acetaldehyde derivative is likely suited for synthesizing imines or heterocycles, while the acetamide analog serves as a stable intermediate for peptide-like couplings.

Comparison with Naphthofuran Derivatives (): Compounds such as 12 (ethyl 6-amino-5-cyano-2-methyl-4-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate) incorporate bulky aromatic systems, which may enhance photophysical properties but reduce solubility. In contrast, the acetaldehyde's smaller aldehyde group offers better solubility and flexibility for further functionalization .

Electronic Properties (): Compound 1f (with a nitro group and acrylonitrile) exhibits strong electron-withdrawing effects, as studied via DFT.

Computational and Analytical Insights

- DFT Studies (): Used to analyze electron density distribution and noncovalent interactions in pyrazole-benzimidazole hybrids. Similar methods (e.g., Multiwfn ) could predict the acetaldehyde derivative’s reactivity hotspots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.